6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by a unique structural framework that allows for various chemical modifications and biological interactions.
This compound can be synthesized through various organic reactions, often involving multi-step processes that utilize specific precursors and reaction conditions. Pyrazolo[3,4-b]pyridines are classified as bicyclic compounds, which are notable for their diverse substituent patterns and biological properties. The compound's classification as a pyrazolo[3,4-b]pyridine derivative highlights its relevance in both synthetic organic chemistry and pharmaceutical research.
The synthesis of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves several key steps:
The molecular structure of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a pyrazolo[3,4-b]pyridine core with specific substituents at designated positions:
This unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets within biological systems:
Research continues to explore the precise mechanisms by which this compound exerts its effects in different biological contexts.
The physical and chemical properties of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are crucial for understanding its behavior in different environments:
These properties are typically determined through experimental studies involving various analytical techniques.
6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, first synthesized in 1908 through the reaction of diphenylhydrazone with pyridine and iodine [1] [5]. For most of the 20th century, research remained focused on tautomeric equilibria and fundamental physicochemical properties. The 1990s marked a pivotal shift when the kinase inhibitory potential of this scaffold was discovered, leading to explosive pharmaceutical interest. By 2022, over 300,000 derivatives had been documented, with 2400+ patents filed [1] [3]. Notable milestones include the 2013 FDA approval of riociguat (Adempas®) for pulmonary hypertension and the 2021 approval of vericiguat (Verquvo®) for cardiovascular diseases – both featuring optimized pyrazolo[3,4-b]pyridine cores [3]. The scaffold’s versatility is evidenced by its presence in diverse therapeutic candidates: tracazolate (anxiolytic), dinaciclib (antileukemic CDK inhibitor), and numerous investigational kinase inhibitors targeting TRK, PI3K, and CDK pathways [3] [4].
Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Year | Milestone | Significance |
---|---|---|
1908 | First synthesis by Ortoleva | Established core synthetic methodology |
1990s | Discovery of kinase inhibition potential | Opened oncology therapeutic applications |
2013 | FDA approval of riociguat (Adempas®) | Validated scaffold for cardiovascular indications |
2021 | FDA approval of vericiguat (Verquvo®) | Demonstrated scaffold versatility across disease areas |
2022 | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysis | Enabled efficient synthesis of novel derivatives [3] |
2023 | >300,000 derivatives documented | Reflected extensive chemical exploration and optimization [1] |
Pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms: 1H- and 2H-isomers. Computational and experimental studies conclusively demonstrate the superior stability of the 1H-tautomer by ~37 kJ/mol (9 kcal/mol) [1] [4]. This preference arises from preserved aromaticity across both rings, allowing optimal electron delocalization. The 2H-tautomer predominates only when fused to non-aromatic systems (e.g., tetrahydropyridones). Bioactivity data strongly correlates with 1H-dominance: DrugBank lists 14 bioactive 1H-derivatives (2 approved, 5 investigational, 7 experimental), while zero 2H-derivatives show pharmacological relevance [1]. This tautomeric preference critically influences binding interactions, as the 1H-configuration positions the N1-hydrogen for hydrogen bonding with biological targets like kinase hinge regions. When N1 is substituted (e.g., with isopropyl in our target compound), the substituent projects into solvent-exposed regions, optimizing target engagement [4].
Strategic substitution transforms the core scaffold into tailored bioactive agents. Analysis of >300,000 compounds reveals distinct positional preferences:
Table 2: Impact of Substituents on Pyrazolo[3,4-b]pyridine Bioactivity
Position | Common Substituents | Bioactive Influence |
---|---|---|
N1 | Methyl, isopropyl, phenyl | Controls solubility and metabolic stability; projects into solvent-exposed regions |
C3 | H, CH₃, NH₂, cycloalkyl | Methyl: enhances membrane permeability; Amino: enables hinge-binding in kinases |
C4 | OH, =O, carboxylic acid | Participates in hydrogen bonding networks; modulates electronic properties |
C5 | Carboxylic acid, CN, aryl | Carboxylic acid: enables salt bridges and prodrug strategies [5] |
C6 | Aryl, heteroaryl, methyl | Hydrophobic pocket binding; modulates steric and electronic effects [4] |
The target compound 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exemplifies rational design: Its isopropyl group at N1 enhances lipophilicity (cLogP ≈ 3.1), the C5-carboxylic acid enables target interactions and derivatization, while the C6-methylphenyl group optimizes hydrophobic pocket binding – a configuration mirroring entrectinib’s pharmacophore [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1